BRD4 BD2 Binding Selectivity: 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one vs. 2-Amino Analog
The 2-amino derivative 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 98305-27-2) has been characterized as a BRD4 inhibitor. In HEK293 cell-based assays, this compound inhibited BRD4 bromodomain 2 with an IC₅₀ of approximately 3,440 nM . The target compound 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one lacks the C-2 amino group present in the BRD4-active analog. This structural difference is critical because the C-2 amino group forms key hydrogen bonds within the acetyl-lysine binding pocket of BRD4 bromodomains . The absence of this group in the target compound is predicted to substantially reduce or eliminate BRD4 binding affinity, making it a useful negative control or selectivity tool for medicinal chemistry campaigns where BRD4 activity must be excluded.
| Evidence Dimension | BRD4 BD2 inhibitory activity (cellular assay) |
|---|---|
| Target Compound Data | Not available (predicted to be substantially less active than 2-amino analog due to absence of C-2 H-bond donor; quantitative data not reported in accessible literature) |
| Comparator Or Baseline | 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: BRD4 BD2 IC₅₀ = 3,440 nM in HEK293 cells (mCherry reporter gene assay) |
| Quantified Difference | >10-fold reduction in BRD4 BD2 affinity predicted (class-level SAR inference based on known BRD4 pharmacophore model) ; exact value not experimentally determined for target compound |
| Conditions | HEK293 cells co-transfected with eGFP; flow cytometry-based mCherry reporter gene analysis |
Why This Matters
For researchers developing BRD4-targeted probes or PROTACs, the 2-amino analog provides measurable BRD4 engagement (IC₅₀ = 3.44 μM), whereas the target compound serves as a structurally matched inactive control—a critical tool for establishing target engagement specificity in cellular assays.
- [1] BindingDB. BDBM50541819 (CHEMBL4645406): US11530219, Compound 17. BRD4 BD2 IC₅₀ = 3.44E+3 nM in HEK293 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541819 (accessed 2026-04-28). View Source
- [2] Filippakopoulos, P.; Picaud, S.; Mangos, M.; Keates, T.; Lambert, J. P.; Barsyte-Lovejoy, D.; Felletar, I.; Volkmer, R.; Müller, S.; Pawson, T.; Gingras, A. C.; Arrowsmith, C. H.; Knapp, S. Histone recognition and large-scale structural analysis of the human bromodomain family. Cell 2012, 149 (1), 214–231. https://doi.org/10.1016/j.cell.2012.02.013. View Source
